

structural analogs of 4-Methylisoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Methylisoxazole-3-carboxylic acid

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An In-Depth Technical Guide to the Structural Analogs of 4-Methylisoxazole-3-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] **4-Methylisoxazole-3-carboxylic acid** represents a key building block within this class, offering a versatile platform for structural elaboration. However, like many carboxylic acid-containing molecules, the parent structure often requires optimization to overcome challenges related to pharmacokinetics, such as metabolic instability, limited membrane permeability, and potential toxicity associated with the carboxyl group.[4] This technical guide provides an in-depth exploration of the strategies for designing and synthesizing structural analogs of **4-Methylisoxazole-3-carboxylic acid**. We will delve into the rationale of bioisosteric replacement for both the carboxylic acid moiety and the isoxazole ring itself, detail robust synthetic methodologies, and analyze structure-activity relationships (SAR) to guide the development of next-generation therapeutic candidates.

The 4-Methylisoxazole-3-carboxylic Acid Core: A Foundation for Drug Design

The **4-Methylisoxazole-3-carboxylic acid** scaffold (CAS 215872-46-1) and its isomers, such as 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4), are valuable starting materials in drug discovery.^[5] The isoxazole ring is an aromatic five-membered heterocycle whose stability and electronic nature can be finely tuned through substitution. The carboxylic acid at the 3-position provides a critical anchor point for interacting with biological targets, often forming key hydrogen bonds or salt bridges with amino acid residues like arginine or lysine in an active site. For example, 5-Methylisoxazole-3-carboxylic acid is a documented reactant in the synthesis of aminopyrazole amide derivatives developed as potent Raf kinase inhibitors for melanoma treatment. This highlights the scaffold's utility in generating compounds with significant therapeutic potential.

Despite its advantages, the core structure presents inherent challenges that often necessitate the development of structural analogs:

- **Pharmacokinetic Liabilities:** The carboxylic acid group is ionizable, which can limit passive diffusion across biological membranes and lead to poor oral bioavailability. It can also be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.^[4]
- **Toxicity Concerns:** Formation of reactive acyl glucuronides or CoA thioesters from carboxylic acids has been associated with idiosyncratic toxicity.^[4]
- **Target Selectivity and Potency:** Modifications to the core structure are often required to optimize binding affinity, improve selectivity against off-targets, and enhance overall potency.

The Rationale for Analog Development: Bioisosterism as a Core Strategy

The primary strategy for addressing the limitations of the parent scaffold is bioisosteric replacement. Bioisosteres are functional groups or molecules that possess similar physicochemical or steric properties, resulting in comparable biological activity.^[4] The goal is not simply to mimic the original structure but to rationally modulate its properties to create a superior drug candidate.

The decision-making process for selecting a bioisostere is driven by a need to balance multiple parameters:

- **Acidity (pKa):** The replacement should ideally mimic the acidic nature of the carboxylic acid if it is critical for target binding, but modulating pKa can significantly impact cell permeability and off-target effects.
- **Lipophilicity (LogP/LogD):** Increasing lipophilicity can enhance membrane permeability but may also increase plasma protein binding or lead to hERG channel interactions.
- **Hydrogen Bonding Capacity:** The isostere must replicate the essential hydrogen bond donor and acceptor patterns of the carboxylate group to maintain binding affinity.
- **Metabolic Stability:** The chosen group should be less susceptible to the metabolic pathways that lead to rapid clearance or toxic metabolite formation.

Strategies for Structural Modification

Analog design can be approached by modifying two key regions of the molecule: the carboxylic acid moiety and the isoxazole core itself.

Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid is frequently replaced to enhance "drug-like" properties. A systematic assessment of various isosteres reveals their relative impact on key physicochemical parameters.^[4]

Bioisostere	Typical pKa	Lipophilicity (vs. COOH)	Key Features & Rationale
Carboxylic Acid	~4.5	Baseline	Strong H-bond acceptor; planar; potential for metabolic liabilities.
1H-Tetrazole	~4.5 - 4.9	More Lipophilic	Acidity is very similar to COOH. The four nitrogen atoms provide a diffuse negative charge and multiple H-bond acceptor sites. Often improves metabolic stability. [4]
Acyl Sulfonamide	~3.0 - 6.0	More Lipophilic	Highly tunable pKa based on substituents. Non-planar geometry can probe different binding pockets. Generally good metabolic stability.
Hydroxamic Acid	~8.0 - 9.0	Similar	Less acidic than COOH. Acts as a strong metal chelator, which can be a feature or a liability. Can be metabolized via sulfation or glucuronidation.
3-Hydroxyisoxazole	~4.5	More Lipophilic	Planar acidic heterocycle. Can serve as an effective mimic, maintaining

key hydrogen bonding interactions.[4]

5-Oxo-1,2,4-oxadiazole

~6.0 - 7.0

More Lipophilic

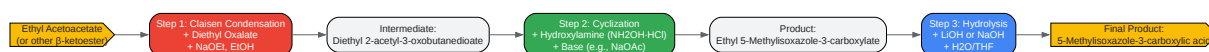
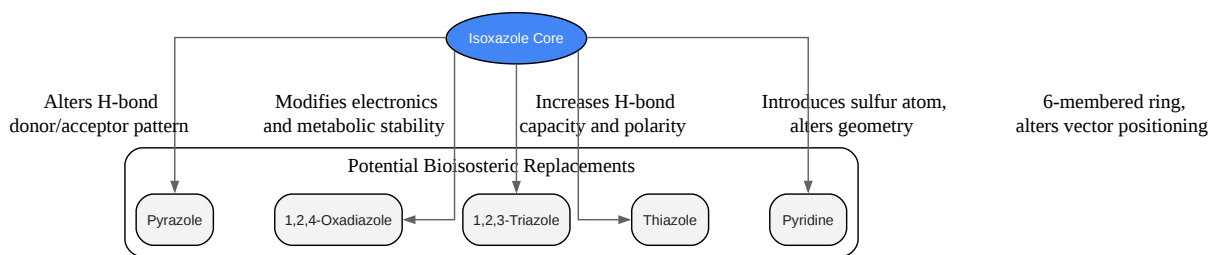
Less acidic than tetrazoles, which can improve oral absorption by reducing high desolvation energies.

Table 1: Comparative properties of common carboxylic acid bioisosteres.

Modification and Replacement of the Isoxazole Core

The isoxazole ring itself can be a target for modification to explore new structure-activity relationships or to address metabolic hotspots.

- **Substitution Tuning:** The 4-methyl group can be replaced with other small alkyl groups, halogens (e.g., Cl, F), or a hydrogen atom to probe steric and electronic effects within the target's binding site.
- **Ring Bioisosteres:** The entire isoxazole ring can be replaced with other 5- or 6-membered heterocycles to alter the geometry, dipole moment, and metabolic stability of the core. This is a powerful strategy for scaffold hopping and discovering novel intellectual property.



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